molecular formula C12H13F3N2O2 B1331592 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 582325-39-1

1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1331592
CAS No.: 582325-39-1
M. Wt: 274.24 g/mol
InChI Key: BZPFAFUAKAKTFP-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, also known as TFPPCA, is an organic compound belonging to the class of piperidines. It is a colorless, crystalline solid that is soluble in water and has a melting point of 76-77°C. TFPPCA is a versatile compound with a wide range of applications in the field of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Aminopyrroles : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a trifluoromethyl-containing building block, has been used for preparing trifluoromethyl-substituted aminopyrroles. This involves the 2H-azirine ring expansion strategy, leading to various derivatized pyrroles including those with piperidinyl groups (Khlebnikov et al., 2018).

  • Metalation and Functionalization of Trifluoromethyl-Substituted Pyridines : The metalation of 2-(trifluoromethyl)pyridine can be carboxylated or functionalized at specific positions, demonstrating the flexibility in creating various derivatives including piperidine-4-carboxylic acid compounds (Schlosser & Marull, 2003).

  • Crystal Structure Analysis : The structure of 5-(trifluoromethyl)picolinic acid monohydrate, closely related to the compound , has been analyzed to reveal a water-bridged hydrogen-bonding network, which is crucial for understanding the interactions and stability of such molecules (Ye & Tanski, 2020).

Chemical Reactions and Transformations

  • Hydrogenation Studies : Research has focused on the hydrogenation of pyridine-carboxylates and their transformation into piperidine-2-carboxylic acid derivatives, illustrating the chemical versatility of these compounds (Bolós et al., 1994).

  • Synthesis of Piperidine Derivatives : Studies on the synthesis of substituted α-trifluoromethyl piperidinic derivatives have been conducted, highlighting the pathways to create such compounds, which are valuable in various chemical applications (Rioton, Pardo, & Cossy, 2017).

  • Synthesis of Functionalized Pyridines : Research demonstrates the synthesis of functionalized 4H-pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone, indicating the potential for generating a wide array of pyridine and piperidine-based derivatives (Mekheimer, Mohamed, & Sadek, 1997).

Vibrational and Spectroscopic Studies

  • Vibrational Spectrum Analysis : The vibrational spectrum of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a closely related compound, has been studied, providing insights into the physical properties relevant to its derivatives (Vural, 2016).

Mechanism of Action

Target of Action

The primary targets of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid are currently unknown. This compound is used in laboratory settings for the synthesis of other substances

Mode of Action

Without information on the specific biological targets of this compound, it’s challenging to describe its mode of action. The trifluoromethyl group in the compound is known to significantly impact chemical reactivity and physico-chemical behavior .

Pharmacokinetics

The compound is classified as Acute Toxicity Category 3, indicating it is toxic if swallowed . This suggests that the compound may be absorbed through the gastrointestinal tract, but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.

Result of Action

The compound is known to cause skin and eye irritation, and it may cause respiratory irritation

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s reactivity and its interactions with biological targets. The trifluoromethyl group in this compound is known to impact the compound’s chemical reactivity and physico-chemical behavior , which could influence its action under different environmental conditions.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for this compound could involve further exploration of its potential uses, particularly in the pharmaceutical industry. Trifluoromethylated pyridines are a key structural motif in many active pharmaceutical ingredients .

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-3-10(16-9)17-6-4-8(5-7-17)11(18)19/h1-3,8H,4-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPFAFUAKAKTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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